3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a bromophenyl group, a methyl group, and a 2-methylprop-2-en-1-yloxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenyl acetic acid, 4-methyl-2H-chromen-2-one, and 2-methylprop-2-en-1-ol.
Esterification: The 4-bromophenyl acetic acid is esterified with 2-methylprop-2-en-1-ol in the presence of a catalyst like sulfuric acid to form the corresponding ester.
Cyclization: The ester undergoes cyclization with 4-methyl-2H-chromen-2-one under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-4-methyl-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy group.
4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one: Lacks the bromophenyl group.
Uniqueness
The presence of both the bromophenyl group and the 2-methylprop-2-en-1-yloxy group in 3-(4-bromophenyl)-4-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one imparts unique chemical and biological properties, making it distinct from its analogs. This combination of functional groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H17BrO3 |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-methyl-6-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C20H17BrO3/c1-12(2)11-23-16-8-9-18-17(10-16)13(3)19(20(22)24-18)14-4-6-15(21)7-5-14/h4-10H,1,11H2,2-3H3 |
InChI Key |
FRNJAXIJIQQSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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